2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c16-15-17-12(11-21-15)10-14(20)19-8-6-18(7-9-19)13-4-2-1-3-5-13/h1-5,11H,6-10H2,(H2,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXSXTLOFWEMSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CC3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-Aminothiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethan-1-one, with the molecular formula C15H18N4OS and a molecular weight of 302.4 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.
The compound is characterized by the following structural details:
| Property | Value |
|---|---|
| IUPAC Name | 2-(2-amino-1,3-thiazol-4-yl)-1-(4-phenylpiperazin-1-yl)ethanone |
| Molecular Formula | C15H18N4OS |
| Molecular Weight | 302.4 g/mol |
| Purity | Typically 95% |
Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit significant anticonvulsant properties. A study published in 2015 synthesized various N-phenyl derivatives and evaluated their efficacy in animal models of epilepsy. The results showed that several compounds demonstrated protective effects against maximal electroshock (MES) seizures, particularly at doses of 100 mg/kg and 300 mg/kg . The most potent derivatives were noted to bind moderately to neuronal voltage-sensitive sodium channels, which are crucial in seizure activity modulation.
β3-Adrenergic Receptor Agonism
Another area of research focused on the compound's interaction with β3-adrenergic receptors. A study aimed at discovering selective β3-receptor agonists found that certain derivatives of aminothiazole exhibited potent agonistic activity against this receptor type, which is relevant for treating obesity and type 2 diabetes . These compounds displayed functional selectivity over β1 and β2 adrenergic receptors, highlighting their potential therapeutic applications.
Study on Anticonvulsant Effects
In a notable study, various derivatives were tested for their anticonvulsant activity using the MES model. The findings are summarized in Table 1 below:
| Compound ID | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| Compound 14 | 100 | Yes | High lipophilicity |
| Compound 19 | 300 | Yes | Delayed onset |
| Compound 24 | 100 | No | Less lipophilic |
This table illustrates the varying degrees of efficacy among different derivatives, with lipophilicity playing a significant role in their distribution and effectiveness.
Evaluation of β3-Adrenergic Agonists
In another investigation, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides revealed promising results as selective β3-receptor agonists. The study highlighted specific compounds that not only activated the receptor but also exhibited significant hypoglycemic effects in diabetic rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
